molecular formula C19H23N3O2S2 B4540325 N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No. B4540325
M. Wt: 389.5 g/mol
InChI Key: IPWGMDBCCFEHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide and its derivatives typically involves condensation reactions between appropriate hydrazine and carbonyl compounds, followed by thionation or alkylation steps to introduce the thioamide functionality. For instance, derivatives of hydrazinecarbothioamides have been synthesized and characterized, showing varied activity against specific cell lines or applications (Bhat et al., 2015).

Molecular Structure Analysis

Detailed structural elucidation is carried out using spectroscopic methods (FT-IR, NMR) and single-crystal X-ray diffraction techniques. Such studies reveal the molecular geometry, electronic structure, and intermolecular interactions critical for the compound's reactivity and physical properties. For example, the crystal structure and Hirshfeld surface analysis of a similar compound provided insights into the intermolecular interactions and the compound's stability (Channar et al., 2019).

Chemical Reactions and Properties

These compounds often participate in coordination reactions with various metals, forming complexes that exhibit significant biological activities or catalytic properties. Studies have shown that coordination compounds involving hydrazinecarbothioamides and metals like Cobalt(II), Nickel(II), and Copper(II) exhibit antimicrobial and antifungal activities (Gulea et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are closely related to the compound's molecular structure. For instance, the crystallographic analysis helps in understanding the solid-state properties and stability of the compounds under various conditions (Sivajeyanthi et al., 2017).

Chemical Properties Analysis

The reactivity of N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide derivatives towards various substrates can be explored through their chemical properties. These include nucleophilic addition reactions, oxidation-reduction reactions, and their behavior in the presence of metals. Reactive intermediates in such reactions have been studied, revealing the potential for synthesizing various heterocyclic rings (Aly et al., 2018).

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S2/c1-13-8-9-17(24-3)16(10-13)20-19(25)22-21-18(23)12-26-11-15-7-5-4-6-14(15)2/h4-10H,11-12H2,1-3H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGMDBCCFEHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)CSCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 4
N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxy-5-methylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.